2-Methylestradiol

Anti-cancer research Cell proliferation In vitro pharmacology

2-Methylestradiol (CAS 1818-12-8) is a C2-methylated derivative of 17β-estradiol. Unlike the parent hormone, C2-methylation reduces ERα binding affinity to 47% of estradiol, attenuating classical estrogenic signaling while retaining potent anti-proliferative (MCF-7 IC50 2.39 μM) and anti-angiogenic (HUVEC IC50 3 μM) activities. This dual-action profile—inhibiting both tumor cell growth and angiogenesis—sets it apart from estradiol and other methyl-estrogens. Its unique spectrum makes it an ideal tool for dissecting ER-independent pathways, non-linear dose-response relationships, and serving as a reference standard for LC-MS/HPLC method validation. Request your quote now.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 1818-12-8
Cat. No. B137777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylestradiol
CAS1818-12-8
Synonyms(17β)-2-Methylestra-1,3,5(10)-triene-3,17-diol 17-Pentanoate; 
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC3C2CCC4(C3CCC4O)C)C=C1O
InChIInChI=1S/C19H26O2/c1-11-9-15-12(10-17(11)20)3-4-14-13(15)7-8-19(2)16(14)5-6-18(19)21/h9-10,13-14,16,18,20-21H,3-8H2,1-2H3/t13-,14+,16-,18-,19-/m0/s1
InChIKeyPAZNMSHBVDFVSA-NNYOOSKESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylestradiol (CAS 1818-12-8): A Differentiated Estradiol Analog for Targeted Research


2-Methylestradiol (CAS 1818-12-8) is a semi-synthetic steroidal estrogen and a 2-methyl substituted derivative of the endogenous hormone 17β-estradiol [1]. As a methylated metabolite, its introduction of a methyl group at the C2 position on the A-ring of the steroid backbone distinguishes it from the parent hormone and other methylated analogs, such as the clinically relevant 17α-methylestradiol. This structural modification alters its interaction with estrogen receptors, metabolic stability, and downstream biological effects, including notable anti-proliferative and anti-angiogenic activities [2].

Beyond Estradiol: Why 2-Methylestradiol Cannot Be Replaced for Specialized Investigations


While 2-Methylestradiol (2-MeE2) and its parent compound, estradiol, share a core steroidal structure and high affinity for estrogen receptors (ER), they are not functionally interchangeable [1]. Substitution with a single methyl group at the C2 position (in contrast to C17-methylation in methylestradiol or C4-methylation in 4-methylestradiol) induces a distinct biological profile. Critically, the C2-methylation significantly reduces estrogen receptor alpha (ERα) binding affinity compared to estradiol [2], thereby attenuating classical estrogenic signaling while retaining or enhancing other, non-ER-mediated effects, such as inhibition of microtubule polymerization and angiogenesis [3]. Therefore, substituting 2-MeE2 with estradiol or another methylestrogen in an experiment would introduce confounding classical estrogenic activity or alter the balance of metabolic and signaling pathways, compromising data interpretation and experimental validity.

Quantitative Differentiation: Head-to-Head Performance Data for 2-Methylestradiol


Differential Anti-Proliferative Potency in Human Cancer Cell Lines

2-Methylestradiol demonstrates variable anti-proliferative potency across different human cancer cell lines, with GI50 values ranging from low micromolar to double-digit micromolar concentrations, indicating cell-type specific sensitivity [1]. In a comparative in vitro study, 2-Methylestradiol showed a GI50 of 3.6 μM against the HCT-116 colon cancer cell line, while a closely related analog (Compound 9) exhibited a markedly higher GI50 of 16 μM against the DU-145 prostate cancer cell line [2]. This quantifiable difference in potency, which varies significantly between cell lines, underscores the importance of cell-line specific profiling and precludes the assumption of uniform efficacy across all cancer models.

Anti-cancer research Cell proliferation In vitro pharmacology

Superior In Vivo Estrogen Receptor Nuclear Translocation Capacity at High Dose

In an in vivo rat model, 2-Methylestradiol demonstrated a unique dose-dependent effect on estrogen receptor (ER) nuclear translocation compared to estradiol and another methylated analog [1]. At a high dose of 100 μg/animal, 2-methylestradiol-17β exhibited a nuclear translocation capacity that was even higher than that of estradiol-17β [2]. Conversely, at a low dose of 5 μg/animal, it was less potent than estradiol-17β in the pituitary gland, and 4-methylestradiol was completely ineffective [2]. This demonstrates that while the compounds share similar receptor binding affinities in vitro, their functional in vivo activity at the receptor level differs in a tissue- and dose-specific manner.

Endocrinology Estrogen receptor Nuclear translocation In vivo pharmacology

Reduced Estrogen Receptor Alpha Binding Affinity Compared to Estradiol

In a study using MCF-7 human breast cancer cells, the relative binding affinity (RBA) of 2-Methylestradiol for estrogen receptors was measured against the endogenous ligand, estradiol [1]. The RBA for 2-Methylestradiol was determined to be 47% that of estradiol (set at 100%) [2]. This is a substantial reduction in receptor binding compared to the parent hormone, and it is also significantly lower than the binding affinity of the 17α-methylated analog, methylestradiol, which is known to retain high estrogenic potency.

Receptor pharmacology Binding affinity Estrogen receptor alpha MCF-7 cells

Inhibition of Endothelial and Breast Cancer Cell Proliferation at Low Micromolar Concentrations

2-Methylestradiol exhibits direct, potent anti-proliferative effects on both endothelial and cancer cells [1]. In standardized proliferation assays, the compound inhibited the growth of human umbilical vein endothelial cells (HUVEC) with an IC50 of 3 μM and MCF-7 human breast cancer cells with an IC50 of 2.39 μM [2]. These IC50 values are in the low micromolar range, which is pharmacologically relevant and distinct from many other steroid analogs that lack this dual activity. This profile supports its use as a tool compound for investigating the interplay between angiogenesis and tumor cell proliferation.

Angiogenesis Anti-cancer Endothelial cells Cell proliferation

Where 2-Methylestradiol Provides Definitive Value: Recommended Research Applications


Differentiating ER-Mediated Effects from Non-ER-Mediated Anti-Proliferative Mechanisms

Given its reduced ERα binding affinity (47% of estradiol) [1] yet potent anti-proliferative activity in multiple cancer cell lines (e.g., IC50 of 2.39 μM in MCF-7 cells) [2], 2-Methylestradiol is an ideal tool compound for researchers designing experiments to decouple classical estrogen receptor signaling from other cytotoxic or cytostatic mechanisms. By comparing its effects head-to-head with estradiol, one can effectively identify and validate ER-independent pathways of growth inhibition.

Investigating Tissue- and Dose-Specific Estrogenic Responses In Vivo

The unique in vivo profile of 2-Methylestradiol, which shows superior nuclear translocation of ER at high doses (100 μg) but reduced potency at low doses (5 μg) in specific tissues compared to estradiol [3], makes it a valuable probe for endocrinology research. It is particularly useful for studies focusing on non-linear dose-response relationships and the differential regulation of ER function across various estrogen-sensitive tissues (e.g., pituitary vs. uterus) [4].

Studying Dual-Action Anti-Angiogenic and Anti-Tumor Pathways

2-Methylestradiol's ability to inhibit both endothelial cell (HUVEC IC50 = 3 μM) and cancer cell (MCF-7 IC50 = 2.39 μM) proliferation [2] positions it as a powerful chemical probe in oncology research. It is ideal for investigating the crosstalk between angiogenesis and tumor growth, allowing scientists to study the impact of a single agent on both the tumor microenvironment and the malignant cells themselves. This dual-action profile is less pronounced in estradiol and many other synthetic estrogens.

Serving as a Reference Standard in Analytical Method Development for Methylestrogens

Due to its well-defined structure and availability, 2-Methylestradiol can serve as a key reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying methylated estrogen metabolites in biological samples [5]. Its use ensures accurate identification and quantification, which is critical for pharmacokinetic, metabolism, and doping control studies involving estrogen derivatives.

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